1-(2,4,5-trichlorophenyl)ethanone

Description

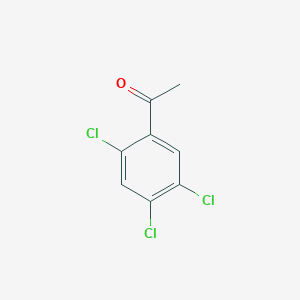

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPQOJRXXODMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041335 | |

| Record name | 2,4,5-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13061-28-4 | |

| Record name | 1-(2,4,5-Trichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13061-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,5-trichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M4U4I96I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(2,4,5-trichlorophenyl)ethanone (CAS No. 13061-28-4), a halogenated aromatic ketone. This document summarizes its physical and chemical characteristics, details experimental protocols for its synthesis, and discusses its known reactivity.

Core Chemical and Physical Properties

This compound, also known as 2',4',5'-trichloroacetophenone, is a solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 13061-28-4 | N/A |

| Molecular Formula | C₈H₅Cl₃O | N/A |

| Molecular Weight | 223.48 g/mol | N/A |

| Melting Point | 44-46 °C | |

| Boiling Point | 114-116 °C at 2 Torr | |

| Appearance | Solid | N/A |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2,4-Trichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

A general procedure for the Friedel-Crafts acylation is as follows:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of anhydrous aluminum chloride in the chosen anhydrous solvent is prepared.

-

A solution of 1,2,4-trichlorobenzene in the same solvent is added to the flask.

-

Acetyl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a specific temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure the reaction goes to completion. A US patent suggests a reaction temperature of 90°C for a similar synthesis.

-

Upon completion, the reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and again with water.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Potential Applications

As a ketone, this compound is expected to undergo typical reactions of the carbonyl group, such as reduction to the corresponding alcohol and reactions with nucleophiles at the carbonyl carbon. The trichlorinated phenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms.

Further research is required to elucidate the pharmacological and toxicological profile of this compound to determine its potential applications in drug development or other scientific fields.

Conclusion

This technical guide has summarized the core chemical properties of this compound and provided a general experimental protocol for its synthesis via Friedel-Crafts acylation. The provided data and workflow diagrams are intended to support researchers and scientists in their work with this compound. The lack of detailed biological data highlights an area for future investigation to fully understand the potential of this molecule.

References

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 4. Page loading... [guidechem.com]

- 5. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,4,5-trichlorophenyl)ethanone

CAS Number: 13061-28-4

This technical guide provides a comprehensive overview of 1-(2,4,5-trichlorophenyl)ethanone, a halogenated aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physical properties, synthesis, and key reactions, adhering to a technical format for a specialized audience.

Chemical Structure and Properties

This compound, also known as 2',4',5'-trichloroacetophenone, possesses a molecular structure featuring a trichlorinated phenyl ring attached to an ethanone group.

Molecular Formula: C₈H₅Cl₃O

Molecular Weight: 223.48 g/mol

The structural and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 13061-28-4 | N/A |

| Molecular Formula | C₈H₅Cl₃O | N/A |

| Molecular Weight | 223.48 g/mol | N/A |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 114-116 °C @ 2 Torr | [1] |

| Purity | min. 95% - 98% | N/A |

| InChI | 1S/C8H5Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | [1] |

| InChIKey | OPPQOJRXXODMKR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,4-trichlorobenzene. This electrophilic aromatic substitution reaction utilizes an acyl chloride and a strong Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is based on established Friedel-Crafts acylation principles and information from related syntheses.

Materials:

-

1,2,4-trichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

An appropriate inert solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), a mixture of 1,2,4-trichlorobenzene and the inert solvent is prepared.

-

Anhydrous aluminum chloride is added to the mixture in portions while stirring.

-

Acetyl chloride is then added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Following the addition, the reaction mixture is stirred at a specified temperature (e.g., reflux) for a period to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic extracts are washed with dilute hydrochloric acid, followed by a sodium bicarbonate solution to remove any unreacted acid, and finally with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed by distillation to yield the crude product.

-

The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

A patent describes the preparation of a mixture containing 2,4,5-trichloroacetophenone by reacting 2 moles of 1,2,4-trichlorobenzene with 1 mole of acetyl chloride in the presence of 1.6 moles of aluminum chloride at 90°C.[2]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

This compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Side-Chain Chlorination

A notable reaction is the chlorination of the acetyl group's methyl side chain. A patented process describes the side-chain chlorination of 2,4,5-trichloroacetophenone in formic acid with chlorine gas in the presence of hydrogen chloride.[2] This reaction can be controlled to produce monochloroacetyl and dichloroacetyl derivatives, which are valuable intermediates in the synthesis of insecticides.[2]

Applications in Drug Development and Agrochemicals

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated aromatic ketones are known precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The trichlorophenyl group, for instance, is a feature in some fungicidal compounds. Research on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides has shown fungicidal activity against Botrytis cinerea. This suggests that the 2,4,5-trichlorophenyl moiety can be a key component in the design of new active compounds.

The reactivity of the ketone and the potential for substitution on the aromatic ring provide multiple avenues for the synthesis of diverse molecular scaffolds for drug discovery and the development of new crop protection agents.

Caption: Reactivity and potential applications of the core compound.

References

An In-depth Technical Guide to the Synthesis of 1-(2,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2,4,5-trichlorophenyl)ethanone, a key chemical intermediate. This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support research and development activities in the chemical and pharmaceutical industries.

Introduction

This compound, also known as 2,4,5-trichloroacetophenone, is an organic compound with the chemical formula C₈H₅Cl₃O. Its molecular structure consists of a trichlorinated phenyl ring attached to an ethanone group. This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. The primary route for its synthesis is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.

Synthetic Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with acetyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3][4][5]

The reaction mechanism involves the formation of an acylium ion intermediate from the reaction of acetyl chloride with aluminum chloride. This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of 1,2,4-trichlorobenzene, leading to the formation of the ketone product.

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅Cl₃O | [1][6] |

| Molecular Weight | 223.48 g/mol | [1][6][7] |

| Molar Ratio (1,2,4-trichlorobenzene : Acetyl Chloride) | 2 : 1 | [8] |

| Molar Ratio (Aluminum Chloride : Acetyl Chloride) | 1.6 : 1 | [8] |

| Reaction Temperature | 90-130 °C (general), 120-125 °C (specific) | [1][2] |

| Reaction Time | 3 hours | [1] |

| Purity | 97% (commercially available) | [7] |

| Appearance | Solid | [7] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methods.[1]

Materials:

-

1,2,4-Trichlorobenzene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Ice

-

Water

Equipment:

-

Reaction vessel equipped with a reflux condenser, stirrer, and heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 1,2,4-trichlorobenzene and anhydrous aluminum chloride is prepared.

-

Addition of Acetyl Chloride: Acetyl chloride is added dropwise to the stirred mixture. The rate of addition should be controlled to manage the initial exothermic reaction.

-

Heating: The reaction mixture is then gradually heated to a temperature of 120-125°C using an oil bath. This temperature is maintained for approximately 3 hours to ensure the completion of the reaction.

-

Quenching: Upon completion, the resulting viscous mixture is carefully poured into a beaker containing ice water (125 mL) to quench the reaction.

-

Extraction: The aqueous phase is extracted three times with dichloromethane (3 x 70 mL).

-

Drying: The combined organic phases are dried over anhydrous magnesium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by distillation under reduced pressure to yield this compound.

Safety Considerations

-

This synthesis should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Acetyl chloride is a corrosive and lachrymatory substance.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Friedel-Crafts acylation of 1,2,4-trichlorobenzene provides a reliable and established method for the synthesis of this compound. The protocol outlined in this guide, supported by the provided quantitative data, offers a solid foundation for the laboratory-scale production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to improve yield and purity for specific applications.

References

- 1. 1-(2,4,5-trichlorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. US3390187A - Side chain chlorination of 2, 4, 5-trichloroacetophenones - Google Patents [patents.google.com]

Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 1-(2,4,5-trichlorophenyl)ethanone. Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on detailing the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for its analysis. These methodologies are presented to guide researchers in obtaining and interpreting high-quality spectroscopic data for this and structurally related compounds. This guide includes structured data tables for the reporting of anticipated results and a visual workflow of the analytical process.

Introduction

This compound is a halogenated aromatic ketone of interest in synthetic chemistry and potentially in the development of pharmaceutical and agrochemical compounds. Accurate structural elucidation and purity assessment are critical for any application, and this is primarily achieved through a combination of spectroscopic techniques, including NMR, IR, and MS. This guide presents the fundamental principles and detailed experimental protocols for each of these methods as they would be applied to this compound.

Spectroscopic Data (Anticipated)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Anticipated ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.5 - 2.7 | Singlet | 3H | -COCH₃ |

| ~7.6 - 7.8 | Singlet | 1H | Aromatic H |

| ~7.8 - 8.0 | Singlet | 1H | Aromatic H |

Table 2: Anticipated ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~28 - 32 | -COCH₃ |

| ~128 - 140 | Aromatic Carbons |

| ~195 - 200 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy Data

Table 3: Anticipated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1700 - 1680 | Strong | Carbonyl (C=O) Stretch |

| ~1600 - 1450 | Medium | Aromatic C=C Stretch |

| ~800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Table 4: Anticipated Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| [M]⁺ | Variable | Molecular Ion |

| [M-15]⁺ | Variable | [M-CH₃]⁺ |

| [M-43]⁺ | Variable | [M-COCH₃]⁺ |

| Ar-C≡O⁺ | High | Trichlorobenzoyl cation |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse ¹H experiment is performed.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2][3]

-

Typically, 8 to 16 scans are acquired and averaged.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is conducted to obtain singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Crystalline Solid):

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. This is a common and rapid method for solid samples.

-

Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the IR beam path.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[4]

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

For a volatile compound like an acetophenone derivative, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[5]

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[6]

-

-

Mass Analysis:

-

The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the standard, state-of-the-art methodologies for the NMR, IR, and MS analysis of this compound. While specific, publicly available spectra for this compound are currently scarce, the detailed protocols provided herein will enable researchers to generate high-quality data for its unambiguous identification and characterization. The combination of these techniques provides complementary information that, when integrated, allows for a complete structural assignment and purity verification, which are essential steps in the research and development of new chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sites.bu.edu [sites.bu.edu]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

Physical properties of 1-(2,4,5-trichlorophenyl)ethanone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-(2,4,5-trichlorophenyl)ethanone, a halogenated aromatic ketone. The information contained herein is intended to support research and development activities by providing accurate data and standardized experimental protocols.

Core Physical Properties

This compound, also known as 2',4',5'-trichloroacetophenone, is a chemical compound with the molecular formula C₈H₅Cl₃O. Its physical characteristics are crucial for its handling, application in synthesis, and purification.

Data Presentation

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions | Source |

| Melting Point | 44-46 °C | Atmospheric Pressure | [1] |

| Boiling Point | 114-116 °C | 2 Torr | [1] |

| Molecular Weight | 223.48 g/mol | [1][2] | |

| CAS Number | 13061-28-4 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory protocols for measuring the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The following protocol outlines the capillary method for melting point determination.[3][4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the tube should be approximately 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[3]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

-

Purity Check: A narrow melting point range (typically 0.5-1.5 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[7][8]

-

Beaker

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[7][8][9]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. The assembly is then placed in a heating bath.[7]

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.[10]

-

Observation: The heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Melting Point Determination.

Note on Signaling Pathways: No information was found in the public domain regarding any biological signaling pathways directly involving this compound. This compound is primarily used as a chemical intermediate in organic synthesis.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,2,4-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 1,2,4-trichlorobenzene, a deactivated aromatic substrate. The presence of three electron-withdrawing chlorine atoms presents unique challenges and dictates the regioselectivity of the reaction, making a thorough understanding of the process crucial for successful synthesis. This document outlines the reaction mechanism, experimental protocols, product distribution, and characterization of the resulting isomers.

Reaction Overview and Regioselectivity

The Friedel-Crafts acylation of 1,2,4-trichlorobenzene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), primarily yields a mixture of two isomeric products: 2,4,5-trichloroacetophenone and 2,3,6-trichloroacetophenone.

dot

Figure 1: Overall reaction scheme for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the three chlorine substituents on the benzene ring. Chlorine atoms are deactivating due to their inductive electron-withdrawing effect (-I effect), which reduces the overall reactivity of the ring towards electrophiles. However, they are also ortho, para-directing due to the resonance effect (+R effect), where their lone pairs of electrons can donate into the aromatic system, stabilizing the arenium ion intermediate at the ortho and para positions.

In 1,2,4-trichlorobenzene, the available positions for substitution are C3, C5, and C6. The directing effects of the three chlorine atoms are as follows:

-

C1-Cl: Directs ortho (to C2 and C6) and para (to C4).

-

C2-Cl: Directs ortho (to C1 and C3) and para (to C5).

-

C4-Cl: Directs ortho (to C3 and C5) and para (to C1).

Analysis of the combined directing effects:

-

Position C3: Is ortho to C2-Cl and C4-Cl. This position is sterically hindered by the adjacent C2 and C4 chlorine atoms.

-

Position C5: Is para to C2-Cl and ortho to C4-Cl. This position is activated by two chlorine atoms through resonance.

-

Position C6: Is ortho to C1-Cl.

The formation of 2,4,5-trichloroacetophenone results from the acylation at the C5 position. This position is electronically favored due to the cumulative ortho, para-directing influence of the chlorine atoms at C2 and C4.

The formation of 2,3,6-trichloroacetophenone arises from acylation at the C6 position. While only being ortho to the C1-Cl, this position is less sterically hindered compared to the C3 position.

Experimental Protocol

The following is a representative experimental protocol for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene, based on established procedures.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |

| 1,2,4-Trichlorobenzene | 181.45 | 1.454 |

| Acetyl Chloride | 78.50 | 1.104 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.48 |

| Dichloromethane (DCM) | 84.93 | 1.326 |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 |

| Ice | - | - |

| Saturated Sodium Bicarbonate Solution | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 |

3.2. Reaction Procedure

dot

Figure 2: A logical workflow for the Friedel-Crafts acylation of 1,2,4-trichlorobenzene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add 1,2,4-trichlorobenzene (1.0 eq) and a suitable solvent such as dichloromethane or use the substrate as the solvent if in large excess.

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. To the stirred solution, add anhydrous aluminum chloride (1.1 - 1.3 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 - 1.1 eq) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to a temperature of 90-100 °C and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, which is a mixture of isomers, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to separate the isomers if desired.

Quantitative Data

The Friedel-Crafts acylation of 1,2,4-trichlorobenzene is known to produce a mixture of 2,4,5- and 2,3,6-trichloroacetophenone. While precise yields and isomer ratios can vary depending on the specific reaction conditions, historical patent literature suggests the formation of a mixture where the 2,4,5-isomer is often the major product.

| Parameter | Value/Range | Reference |

| Reaction Temperature | 90-130 °C | U.S. Patent 3,390,187A, GB Patent 1118864A |

| Isomer Distribution | ||

| 2,4,5-Trichloroacetophenone | Major Isomer | Inferred from synthetic utility described in U.S. Patent 3,390,187A |

| 2,3,6-Trichloroacetophenone | Minor Isomer | U.S. Patent 3,390,187A |

Note: Quantitative data on the precise isomer ratio and overall yield from peer-reviewed literature for this specific reaction is limited. The information provided is based on patent literature which primarily focuses on the synthetic utility of the products.

Product Characterization

The two primary isomers can be characterized using standard spectroscopic techniques.

5.1. 2,4,5-Trichloroacetophenone

-

Appearance: Off-white to yellow solid.

-

Molecular Formula: C₈H₅Cl₃O

-

Molar Mass: 223.48 g/mol

5.2. 2,3,6-Trichloroacetophenone

-

Appearance: Solid.

-

Molecular Formula: C₈H₅Cl₃O

-

Molar Mass: 223.48 g/mol

Note: Detailed, publicly available NMR and IR spectra for both pure isomers are scarce. Characterization would typically involve comparison with authenticated standards or detailed 2D NMR analysis for unambiguous structure elucidation.

Safety Considerations

-

1,2,4-Trichlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Acetyl Chloride: Corrosive and a lachrymator. Reacts violently with water.

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas.

-

Hydrogen Chloride Gas: Evolved during the reaction and is highly corrosive and toxic.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The Friedel-Crafts acylation of 1,2,4-trichlorobenzene provides a viable route to synthesize trichloroacetophenone isomers, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The regioselectivity of the reaction is a direct consequence of the electronic and steric effects of the chlorine substituents. While the deactivating nature of the trichlorinated ring necessitates forcing reaction conditions, the procedure can be effectively carried out to yield the desired products. Further optimization and detailed analytical studies would be beneficial to precisely quantify the isomer distribution and reaction yields under various conditions.

An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4,5-trichlorophenyl)ethanone is a halogenated aromatic ketone with potential applications as a versatile intermediate in the synthesis of novel compounds, particularly in the fields of agrochemicals and pharmaceuticals. The presence of a trichlorinated phenyl ring and a reactive acetyl group imparts a unique chemical profile, making it a subject of interest for further investigation. This technical guide provides a comprehensive overview of the synthesis, predicted reactivity, and potential biological significance of this compound, drawing upon established principles of organic chemistry and data from analogous structures.

Introduction

Substituted acetophenones are a critical class of organic compounds that serve as fundamental building blocks in synthetic chemistry. The incorporation of halogen atoms onto the aromatic ring, as seen in this compound (CAS Number: 13061-28-4), significantly influences the molecule's reactivity and physicochemical properties.[1] The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution under certain conditions. The ketone functional group offers a reactive site for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives. This guide will explore the synthetic pathways to this compound and its expected chemical behavior in key organic reactions.

Synthesis of this compound

The primary and most industrially scalable method for the synthesis of acetophenones is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Predicted Synthetic Pathway: Friedel-Crafts Acylation

It is anticipated that this compound can be synthesized via the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with either acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation.

Caption: Predicted synthesis of this compound.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a representative protocol based on standard procedures for the synthesis of substituted acetophenones.

| Step | Procedure |

| 1. Reaction Setup | A solution of 1,2,4-trichlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The vessel is cooled in an ice bath. |

| 2. Catalyst Addition | Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring. |

| 3. Acylating Agent Addition | Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture. The temperature should be maintained at 0-5 °C during the addition. |

| 4. Reaction | After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the reaction is complete (monitored by TLC). |

| 5. Workup | The reaction mixture is poured onto crushed ice and acidified with hydrochloric acid. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄). |

| 6. Purification | The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing trichlorophenyl group and the versatile ketone functionality.

Reactions of the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack and can undergo a variety of transformations.

The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,4,5-trichlorophenyl)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).[2][3][4]

Caption: Reduction of the carbonyl group.

The Wittig reaction provides a reliable method for the conversion of the carbonyl group into an alkene.[5][6][7][8][9] Reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 1-chloro-2,4-dichloro-5-(1-propen-2-yl)benzene.

Caption: Wittig olefination of the ketone.

Under basic or acidic conditions, this compound can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound.[10][11] This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone.

Reactions Involving the α-Methyl Group

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.

In the presence of a halogen and an acid or base catalyst, the α-methyl group can be halogenated. For instance, reaction with bromine in acetic acid would likely yield 2-bromo-1-(2,4,5-trichlorophenyl)ethanone.

Reactions of the Aromatic Ring

The trichlorinated phenyl ring is deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution of one of the chlorine atoms may be possible under harsh conditions or if the ring is further activated by other substituents.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm. Two singlets or a complex multiplet for the aromatic protons in the region of δ 7.5-8.0 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon around δ 195-200 ppm. A signal for the methyl carbon around δ 25-30 ppm. Multiple signals in the aromatic region (δ 125-140 ppm) corresponding to the chlorinated phenyl ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹. C-Cl stretching bands in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (223.48 g/mol ) with a characteristic isotopic pattern for three chlorine atoms.[1] A prominent fragment ion from the loss of the methyl group (M-15). |

Potential Biological Activity

Derivatives of 2,4,5-trichlorophenyl moieties have been reported to exhibit biological activities. Notably, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have shown promising fungicidal activity against various plant pathogens.[12] This suggests that this compound could serve as a valuable scaffold for the development of new agrochemical fungicides. Further derivatization of the ketone functional group could lead to the synthesis of novel compounds with a range of biological properties for investigation in drug discovery programs. For instance, the synthesis of triazole derivatives from this ketone could be a promising avenue, as 1,2,4-triazoles are known to possess a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.

Caption: Potential applications in agrochemicals and pharmaceuticals.

Conclusion

This compound is a halogenated aromatic ketone with significant potential as a synthetic intermediate. While specific literature on its reactivity is scarce, a thorough understanding of the fundamental principles of organic chemistry allows for reliable predictions of its chemical behavior. The presence of both a reactive carbonyl group and an activated aromatic ring system provides multiple avenues for derivatization. The exploration of its use in the synthesis of novel compounds for agricultural and pharmaceutical applications is a promising area for future research. This guide provides a foundational understanding for scientists and researchers to embark on the further investigation of this versatile chemical entity.

References

- 1. 1-(2,4,5-trichlorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. magritek.com [magritek.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Potential Derivatives of 1-(2,4,5-Trichlorophenyl)ethanone: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential derivatives of 1-(2,4,5-trichlorophenyl)ethanone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Due to the limited availability of direct research on this specific molecule, this paper draws upon established synthetic methodologies and biological activities of structurally similar compounds to propose potential derivatives and their anticipated properties. The information presented herein is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and development.

Core Structure and Rationale for Derivatization

This compound possesses a unique combination of a reactive ketone group and a trichlorinated phenyl ring. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the acetyl group and the overall electronic properties of the molecule, making it an attractive starting material for the synthesis of diverse heterocyclic and other derivatives. Derivatization of this core structure can lead to the exploration of a wide range of chemical space and the potential discovery of compounds with significant biological activity.

Proposed Derivative Classes and Synthetic Pathways

Based on the reactivity of the ketone functional group, several classes of derivatives can be proposed. The following sections outline the synthetic strategies for these potential derivatives, drawing parallels from the synthesis of analogous compounds.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds and are known to exhibit a wide range of biological activities. The synthesis of chalcone derivatives from this compound can be achieved through a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes.

Experimental Protocol: Synthesis of (E)-1-(2,4,5-trichlorophenyl)-3-(aryl)prop-2-en-1-one (General Procedure)

-

Dissolution: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a suitable base (e.g., potassium hydroxide or sodium hydroxide) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Caption: Synthesis of Chalcone Derivatives.

Pyrazole and Pyrazoline Derivatives

Chalcones can be further utilized to synthesize five-membered heterocyclic compounds like pyrazoles and pyrazolines, which are known for their diverse pharmacological properties.

Experimental Protocol: Synthesis of 5-(Aryl)-3-(2,4,5-trichlorophenyl)-4,5-dihydro-1H-pyrazole (General Procedure)

-

Reaction Setup: Reflux a mixture of the synthesized chalcone derivative (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent to yield the pyrazoline derivative.

Caption: Synthesis of Pyrazoline Derivatives.

Thiophene Derivatives

The Gewald reaction provides a versatile route to highly substituted thiophenes. This can be adapted for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-(2,4,5-trichlorophenyl)-thiophene-3-carbonitrile (General Procedure)

-

Reaction Mixture: Prepare a mixture of this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or dimethylformamide.

-

Base Catalyst: Add a catalytic amount of a base such as morpholine or triethylamine.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 50-60 °C) for a designated period.

-

Work-up and Isolation: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash thoroughly with water, and purify by recrystallization.

Caption: Synthesis of Thiophene Derivatives.

1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are a significant class of heterocyclic compounds with broad-spectrum biological activities.[1][2][3] A potential route to triazole derivatives from this compound involves the formation of an intermediate, such as a thiosemicarbazone, followed by cyclization.

Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives (General Two-Step Procedure)

-

Step 1: Synthesis of Thiosemicarbazone

-

Reflux a mixture of this compound (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and collect the precipitated thiosemicarbazone by filtration.

-

-

Step 2: Cyclization to 1,2,4-Triazole-3-thiol

-

Reflux the obtained thiosemicarbazone in an aqueous solution of a base (e.g., sodium hydroxide).

-

After the reaction is complete, cool the solution and acidify with a dilute acid (e.g., HCl) to precipitate the triazole-3-thiol derivative.

-

Collect the product by filtration, wash with water, and recrystallize.

-

Caption: Synthesis of 1,2,4-Triazole Derivatives.

Potential Biological Activities

The derivatization of this compound is anticipated to yield compounds with a range of biological activities, based on the known pharmacological profiles of the proposed heterocyclic scaffolds.

Antimicrobial and Antifungal Activity

Many chalcone, pyrazole, and triazole derivatives have demonstrated significant antimicrobial and antifungal properties.[1][3][4][5][6][7] The presence of the trichlorophenyl moiety may enhance the lipophilicity of the derivatives, potentially improving their ability to penetrate microbial cell membranes.

Table 1: Anticipated Antimicrobial and Antifungal Activity of Potential Derivatives

| Derivative Class | Potential Activity | Rationale |

| Chalcones | Antibacterial, Antifungal | The α,β-unsaturated ketone system is a known pharmacophore for antimicrobial activity. |

| Pyrazolines | Antibacterial, Antifungal | The pyrazoline ring is a common feature in many antimicrobial agents. |

| Thiophenes | Antibacterial, Antifungal | Thiophene-containing compounds have shown a broad spectrum of antimicrobial activity.[8] |

| 1,2,4-Triazoles | Potent Antifungal, Antibacterial | The 1,2,4-triazole nucleus is a key component of several clinically used antifungal drugs.[1][2][3] |

Anticancer Activity

Chalcones and their heterocyclic derivatives, including pyrazoles and thiophenes, have been extensively investigated for their anticancer properties.[9][10] They are known to interact with various cellular targets, including tubulin and protein kinases, leading to cell cycle arrest and apoptosis.

Table 2: Anticipated Anticancer Activity of Potential Derivatives

| Derivative Class | Potential Mechanism of Action |

| Chalcones | Tubulin polymerization inhibition, induction of apoptosis. |

| Pyrazolines | Inhibition of cell proliferation, cell cycle arrest. |

| Thiophenes | Kinase inhibition, induction of apoptosis. |

Experimental Workflow for Biological Screening

A systematic approach is crucial for evaluating the biological potential of the newly synthesized derivatives.

Caption: Biological Screening Workflow.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

This compound represents a promising starting material for the generation of a diverse library of novel chemical entities. The proposed synthetic routes to chalcones, pyrazolines, thiophenes, and 1,2,4-triazoles, based on established chemical principles, offer a clear path for the exploration of this chemical space. The anticipated biological activities, particularly in the antimicrobial and anticancer arenas, provide a strong rationale for initiating research programs focused on this core structure. The detailed experimental protocols and screening workflows outlined in this guide are intended to facilitate such research endeavors and contribute to the discovery of new therapeutic agents.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Chlorinated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated acetophenones, a class of aromatic ketones, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by an acetophenone core substituted with one or more chlorine atoms, exhibit a range of effects from cytotoxicity against cancer cell lines to anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of chlorinated acetophenones, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Cytotoxic Activity

Chlorinated acetophenones have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of this cytotoxicity is believed to be multifactorial, involving the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of chlorinated acetophenones and their derivatives. It is important to note that much of the existing data is on derivatives, such as chalcones, which are synthesized from chlorinated acetophenones.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 2,2',4'-Trichloroacetophenone | Not Specified | Not Specified | Toxic if swallowed, harmful in contact with skin | [1] |

| Dichloroacetyl chloride (a metabolite of trichloroethylene) | Murine Kupffer Cells | Annexin V & PI Staining | Apoptosis induction | [2] |

| Dichloroacetate | Murine Tubular Cells | Not Specified | Suppressed cisplatin-induced apoptosis | [3] |

| 2-Chloroacetophenone | Isolated Rat Hepatocytes | Not Specified | Cytotoxicity observed at 300 µmol/L after 30 min | [4] |

Note: The data for dichloroacetyl chloride and dichloroacetate are included to provide context on the potential biological effects of chlorinated acetyl groups, which are structurally related to chlorinated acetophenones.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated acetophenone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of chlorinated compounds are often linked to the induction of apoptosis through various signaling cascades.

Figure 1: Potential signaling pathway for chlorinated acetophenone-induced cytotoxicity.

Anti-inflammatory Activity

Certain chlorinated acetophenone derivatives have been shown to possess anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Dosing: Administer the test compound (chlorinated acetophenone) to a group of animals (e.g., rats or mice) at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Carrageenan Injection: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Figure 2: Inhibition of inflammatory signaling pathways by chlorinated acetophenones.

Antimicrobial Activity

The antimicrobial potential of chlorinated acetophenones and their derivatives has been explored against a range of pathogenic bacteria. The presence of the chlorine atom is often crucial for this activity.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of some chlorinated acetophenone derivatives.

| Compound | Microorganism | Assay | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Chlorinated Chalcone Derivatives | Escherichia coli, Staphylococcus aureus | Agar Well Diffusion | Comparable to sulfanilamide | Not specified |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified | Good potential | [5] |

Experimental Protocol: Agar Well Diffusion Assay

This method is commonly used to screen for the antimicrobial activity of compounds.

Principle: The test compound diffuses from a well into an agar plate seeded with a specific microorganism. If the compound has antimicrobial activity, it will create a clear zone of inhibition around the well where the microorganism cannot grow.

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Seed Agar Plates: Evenly spread the microbial suspension over the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Create Wells: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.

-

Add Compound: Add a known concentration of the chlorinated acetophenone solution to each well. Include a solvent control and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at an appropriate temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Antimicrobial Action

The precise mechanisms by which chlorinated acetophenones exert their antimicrobial effects are not fully elucidated but are thought to involve disruption of the bacterial cell wall or inhibition of essential enzymes. The addition of a chlorine atom can enhance the molecule's ability to penetrate the bacterial cell and interact with its targets.[5]

References

- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]

- 2. Trichloroethene metabolite dichloroacetyl chloride induces apoptosis and compromises phagocytosis in Kupffer Cells: Activation of inflammasome and MAPKs | PLOS One [journals.plos.org]

- 3. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloroacetophenone is an effective glutathione depletor in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Chalcone and Triazole Derivatives from 1-(2,4,5-trichlorophenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel chalcone and 1,2,4-triazole derivatives starting from 1-(2,4,5-trichlorophenyl)ethanone. Chalcones and triazoles are prominent heterocyclic scaffolds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2,4,5-trichlorophenyl moiety is anticipated to modulate the biological efficacy of these derivatives. These notes offer comprehensive experimental procedures, data presentation, and visualization of synthetic and biological pathways to facilitate research and development in medicinal chemistry.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogues, such as 1,2,4-triazoles, are key pharmacophores in drug discovery. Their versatile biological activities are attributed to the reactive α,β-unsaturated keto-functionality in chalcones and the stable, bioisosteric nature of the triazole ring. Polychlorinated aromatic compounds often exhibit enhanced lipophilicity and metabolic stability, making the 2,4,5-trichlorophenyl scaffold an attractive component for novel therapeutic agents. The following protocols detail the synthesis of representative chalcone and triazole derivatives from this compound, with potential applications as antimicrobial or anticancer agents.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][2]

General Reaction Scheme

Caption: Synthetic workflow for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one (C-1)

-

Preparation of Reactants: In a 100 mL round-bottom flask, dissolve this compound (2.23 g, 10 mmol) in 30 mL of ethanol.

-

Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol).

-

Initiation of Reaction: Slowly add 10 mL of an aqueous solution of potassium hydroxide (20%) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: After completion of the reaction, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

-

Isolation and Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure (E)-3-(4-methoxyphenyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one (C-1).

Characterization Data for Chalcone Derivatives

| Compound ID | Aromatic Aldehyde | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) ν(C=O) | ¹H NMR (δ ppm) α-H, β-H |

| C-1 | 4-methoxybenzaldehyde | C₁₆H₁₁Cl₃O₂ | 341.62 | 85 | 135-137 | 1660 | 7.45 (d), 7.80 (d) |

| C-2 | 4-chlorobenzaldehyde | C₁₅H₈Cl₄O | 360.04 | 82 | 142-144 | 1665 | 7.50 (d), 7.85 (d) |

| C-3 | 4-nitrobenzaldehyde | C₁₅H₈Cl₃NO₃ | 370.59 | 78 | 155-157 | 1670 | 7.60 (d), 7.95 (d) |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from chalcones through a multi-step process involving the formation of a thiosemicarbazone intermediate, followed by oxidative cyclization.

General Reaction Scheme

Caption: Synthetic workflow for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-(2,4,5-trichlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-1-carbothioamide (T-1)

-

Synthesis of Thiosemicarbazone Intermediate:

-

In a 100 mL round-bottom flask, dissolve the chalcone C-1 (3.41 g, 10 mmol) in 40 mL of ethanol.

-

Add thiosemicarbazide (0.91 g, 10 mmol) and a few drops of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

Monitor the reaction by TLC.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

-

-

Oxidative Cyclization:

-

Suspend the dried thiosemicarbazone intermediate (10 mmol) in 50 mL of ethanol.

-

Add a 10% aqueous solution of sodium hydroxide (20 mL).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with dilute acetic acid.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure triazole derivative T-1.

-

Characterization Data for Triazole Derivative

| Compound ID | Starting Chalcone | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) ν(C=S) | ¹H NMR (δ ppm) NH₂ |

| T-1 | C-1 | C₁₇H₁₃Cl₃N₄OS | 443.74 | 75 | 210-212 | 1250 | 8.2 (s) |

Application Notes: Potential Biological Activities

Antimicrobial Activity